4-(4-Chlorobenzoyl)isoquinoline
Overview
Description
4-(4-Chlorobenzoyl)isoquinoline is an organic compound with the molecular formula C16H10ClNO It is a derivative of isoquinoline, featuring a 4-chlorobenzoyl group attached to the isoquinoline ring
Mechanism of Action
Target of Action
Isoquinoline alkaloids, a class of compounds to which 4-(4-chlorobenzoyl)isoquinoline belongs, are known to interact with various biological targets and exhibit a broad spectrum of activities .
Mode of Action
Isoquinoline alkaloids, in general, are known to exert their effects through various mechanisms, such as inhibiting cell proliferation and invasion, suppressing tumor angiogenesis, and inducing cell apoptosis .
Biochemical Pathways
Isoquinoline alkaloids have been found to influence several biochemical pathways, contributing to their diverse therapeutic effects .
Result of Action
Isoquinoline alkaloids are known to exhibit potent anticancer activity through various mechanisms, including arresting the cell cycle and inducing apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoyl)isoquinoline typically involves the reaction of isoquinoline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted isoquinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobenzoyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
4-Benzoylisoquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-(4-Methylbenzoyl)isoquinoline: Contains a methyl group instead of a chlorine atom, leading to different chemical and physical properties.
4-(4-Fluorobenzoyl)isoquinoline: The fluorine atom can significantly alter the compound’s electronic properties and reactivity.
Uniqueness
4-(4-Chlorobenzoyl)isoquinoline is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Biological Activity
4-(4-Chlorobenzoyl)isoquinoline is a synthetic compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. Isoquinolines and their derivatives are known for various pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1187166-86-4
- Molecular Formula : C16H12ClN
- Molecular Weight : 273.73 g/mol
The structure features a chlorobenzoyl group attached to an isoquinoline backbone, which is critical for its interaction with biological targets.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit cytochrome P450 enzymes, affecting drug metabolism and leading to increased bioavailability of other therapeutic agents.
- Cell Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis. Isoquinoline derivatives often modulate pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation .
- Antimicrobial Activity : Isoquinoline derivatives exhibit antibacterial and antifungal properties through disruption of microbial cell functions .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against:
- HepG2 (liver cancer) : IC50 values indicate effective inhibition of cell proliferation.
- MCF-7 (breast cancer) : Demonstrated potential in inducing apoptosis through intrinsic pathways.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15.3 | Apoptosis induction |
MCF-7 | 12.8 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
- Study on Cancer Cell Lines : A recent investigation evaluated the cytotoxicity of this compound on HepG2 and MCF-7 cells, revealing that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against various pathogens. The results indicated that this compound could serve as a lead compound for developing new antimicrobial agents due to its significant inhibitory effects on bacterial growth .
Properties
IUPAC Name |
(4-chlorophenyl)-isoquinolin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQJJUYXCGWILU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272073 | |
Record name | (4-Chlorophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-86-4 | |
Record name | (4-Chlorophenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.